molecular formula C23H28N2O5S B2941738 3-(benzenesulfonyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide CAS No. 1207036-95-0

3-(benzenesulfonyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide

Cat. No.: B2941738
CAS No.: 1207036-95-0
M. Wt: 444.55
InChI Key: ZRSUOBULOKBJJD-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide is a synthetic organic compound featuring a benzoxazepin core fused with a benzene ring. The benzoxazepin moiety is substituted with 3,3-dimethyl, 4-oxo, and 5-propyl groups, while the benzenesulfonyl-propanamide chain is attached at the 8-position.

Key structural attributes include:

  • Benzoxazepin core: A seven-membered heterocyclic ring containing oxygen and nitrogen.
  • 4-Oxo group: Introduces a ketone, which may participate in hydrogen bonding. 5-Propyl group: A lipophilic alkyl chain that could modulate membrane permeability.
  • Benzenesulfonyl-propanamide side chain: Combines a sulfonyl group (electron-withdrawing) with a flexible propanamide linker, likely affecting target affinity and solubility.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O5S/c1-4-13-25-19-11-10-17(15-20(19)30-16-23(2,3)22(25)27)24-21(26)12-14-31(28,29)18-8-6-5-7-9-18/h5-11,15H,4,12-14,16H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRSUOBULOKBJJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The compound N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,6-trimethylbenzenesulfonamide (CAS 921997-36-6) serves as a relevant comparator . Below is a detailed comparison:

Parameter Target Compound Compared Compound (CAS 921997-36-6)
Molecular Formula Not explicitly reported (inferred: ~C23H27N2O4S) C23H30N2O4S
Molecular Weight Not explicitly reported (estimated: ~440–450 g/mol) 430.6 g/mol
Key Substituents - Benzenesulfonyl-propanamide chain
- Propyl, dimethyl, oxo on benzoxazepin
- 2,4,6-Trimethylbenzenesulfonamide
- Same benzoxazepin substituents
Structural Differences Propanamide linker provides flexibility and extended hydrogen-bonding capacity Direct sulfonamide linkage with methyl groups enhances lipophilicity
Potential Implications Enhanced solubility due to propanamide; possible improved target engagement Increased hydrophobicity may favor CNS penetration

Functional Implications

Lipophilicity : The 2,4,6-trimethylbenzenesulfonamide group in the comparator compound introduces methyl groups, elevating logP compared to the target’s unsubstituted benzenesulfonyl group. This could enhance blood-brain barrier penetration but reduce aqueous solubility .

Binding Affinity : The propanamide chain in the target compound may allow for better accommodation in enzyme active sites due to conformational flexibility, whereas the rigid sulfonamide in the comparator might restrict binding modes.

Q & A

Q. What methodologies resolve spectral overlaps in NMR characterization?

  • Methodological Answer : Use selective excitation pulses (e.g., DPFGSE-NOE) or 13C-edited HSQC to isolate crowded regions. For example, deuterated solvents (e.g., DMSO-d6) and cryoprobes enhance sensitivity in benzoxazepin spectra .

Tables for Experimental Design

Factor Levels Tested Response Variable
Reaction Temperature60°C, 80°C, 100°CYield (%)
Catalyst Loading5 mol%, 10 mol%Purity (HPLC area%)
Solvent PolarityTHF, DMF, TolueneReaction Time (hours)

Table 1: Example factorial design for synthesis optimization .

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